2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide
CAS No.: 103096-30-6
Cat. No.: VC0008798
Molecular Formula: C10H11N3O
Molecular Weight: 189.218
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103096-30-6 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.218 |
| IUPAC Name | 2-(benzimidazol-1-yl)-N-methylacetamide |
| Standard InChI | InChI=1S/C10H11N3O/c1-11-10(14)6-13-7-12-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3,(H,11,14) |
| Standard InChI Key | FLYQCADZXXOQSG-UHFFFAOYSA-N |
| SMILES | CNC(=O)CN1C=NC2=CC=CC=C21 |
Introduction
Chemical Identity and Structure
Basic Identification
2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide is a chemical compound belonging to the benzodiazole family with a molecular formula of C10H11N3O and a molecular weight of 189.218 g/mol. The compound is registered with CAS number 103096-30-6, which serves as its unique identifier in chemical databases and literature. This organic molecule features a benzodiazole ring system connected to an N-methylacetamide group, creating a structure with multiple functional capabilities and potential binding sites for biological interactions.
Structural Characteristics
The compound consists of a benzodiazole core with nitrogen atoms at positions 1 and 3, forming a fused heterocyclic ring system. This core structure is linked via an acetamide bridge to a methyl group, creating the N-methylacetamide functionality. The benzodiazole moiety contributes to the compound's planar aromatic character, while the acetamide group introduces hydrogen-bonding potential that may be significant for biological interactions and crystal packing behaviors.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.218 g/mol |
| Physical State | Solid (at standard conditions) |
| CAS Number | 103096-30-6 |
| Structure Identifier | VCID: VC0008798 |
| Solubility | Moderate solubility in polar organic solvents |
| Functional Groups | Benzodiazole ring, acetamide group |
The compound's physical properties are influenced by both the aromatic benzodiazole system and the polar amide functionality, giving it a balanced profile of lipophilicity and hydrophilicity. This balance is particularly relevant for its potential pharmaceutical applications, as it affects properties such as absorption, distribution, and blood-brain barrier penetration.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide typically follows reaction pathways involving the functionalization of benzimidazole derivatives. The primary synthetic route involves the reaction of benzimidazole with appropriate electrophilic reagents to introduce the acetamide linkage at the desired position. Various solvents and catalysts can be employed to optimize reaction conditions, with considerations for yield, purity, and scale-up potential.
Specific Reaction Conditions
Based on similar benzodiazole derivatives, the synthesis typically requires controlled temperature conditions and appropriate selection of solvents. For instance, reactions often proceed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which facilitate the alkylation of the benzimidazole nitrogen. The reaction usually requires a base to deprotonate the benzimidazole, enabling nucleophilic attack on the electrophilic carbon of the acetamide precursor.
Purification Methods
Following synthesis, purification typically involves recrystallization techniques, column chromatography, or a combination of both methods. For laboratory-scale preparations, silica gel chromatography using mixed solvent systems (e.g., chloroform/methanol gradients) often provides effective separation from reaction byproducts. Analytical confirmation of purity can be achieved through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Data
The structure of 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide can be confirmed through 1H-NMR spectroscopy. Based on data from analogous compounds, the expected 1H-NMR profile would include signals for the aromatic protons of the benzodiazole ring (typically in the range of δ 7.0-8.0 ppm), methylene protons of the acetamide linkage (approximately δ 3.8-4.3 ppm), and the methyl group protons (around δ 2.8-3.0 ppm). The N-H proton of the amide would typically appear as a broad singlet at approximately δ 7.5-8.5 ppm, though its exact position can vary based on concentration and solvent effects .
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 189, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns would likely include the loss of the methylamide group, resulting in fragments corresponding to the benzodiazole core structure.
Infrared Spectroscopy
The infrared spectrum would feature characteristic absorption bands for the amide carbonyl group (typically around 1630-1680 cm-1), as well as bands associated with the aromatic benzodiazole ring system. The N-H stretching vibration would generally appear in the region of 3300-3500 cm-1, providing further structural confirmation .
Biological and Pharmacological Activities
Structure-Activity Relationships
The benzodiazole core is recognized for its ability to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, though the specific binding properties of this compound would require targeted receptor studies. The presence of the N-methylacetamide group introduces additional hydrogen-bonding capabilities that may influence receptor interactions and biological activity profiles. Structure-activity relationship studies of related compounds suggest that modifications to the acetamide portion can significantly alter binding affinity and selectivity for different receptor subtypes.
Comparative Analysis with Related Compounds
Table 2: Comparison of 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide with Structurally Related Compounds
This comparative analysis highlights how structural modifications to the core benzodiazole framework can result in compounds with potentially diverse pharmacological profiles, suggesting avenues for future research and development.
Applications in Research and Development
Medicinal Chemistry Applications
2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its benzodiazole core, combined with the acetamide functionality, provides a platform for further structural modifications aimed at enhancing specific biological activities. Researchers can explore substitutions at various positions to optimize receptor binding, metabolic stability, and pharmacokinetic properties.
Material Science Applications
Beyond biological applications, benzodiazole derivatives like 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide have potential applications in materials science. The aromatic heterocyclic structure can contribute to the development of organic semiconductors, fluorescent materials, and chemical sensors. The compound's structural features may enable specific intermolecular interactions that could be exploited in crystal engineering and the design of novel materials with tailored properties.
Structure-Based Drug Design Implications
Molecular Modeling Studies
The structural characteristics of 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide make it suitable for computational chemistry approaches to drug design. Molecular docking studies can predict its binding modes with potential target proteins, while molecular dynamics simulations can provide insights into the stability and dynamics of these interactions. These computational tools can guide rational modifications to enhance desired properties such as binding affinity, selectivity, and pharmacokinetic parameters.
Pharmacophore Analysis
Analysis of the pharmacophore features of 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide can identify the critical structural elements responsible for its biological activity. This includes the aromatic benzodiazole ring system, which can engage in π-π stacking interactions with aromatic residues in target proteins, and the acetamide group, which can participate in hydrogen bonding. Understanding these key interactions can inform the design of next-generation compounds with improved efficacy and safety profiles.
Crystal Structure Implications
The crystal structure properties of benzodiazole derivatives like 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide can provide valuable insights into their three-dimensional arrangements and intermolecular interactions. These insights can inform strategies for improving solubility, bioavailability, and formulation characteristics. For instance, the dihedral angles between functional groups influence molecular conformation and packing, which can affect physical properties relevant to drug development .
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